2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate
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Overview
Description
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate is a complex organic compound with the molecular formula C20H23NO5S It is known for its unique chemical structure, which includes a sulfonyl group, an acetyl group, and a dimethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Friedel-Crafts acylation of 4-methylbenzenesulfonyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction produces the acetylated sulfonyl compound, which is then reacted with 2,6-dimethylphenol to form the final product through a series of substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. The sulfonyl and carbamate groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methylphenyl N,N-dimethylcarbamate: Similar structure but lacks the sulfonyl and acetyl groups.
2,6-dimethylphenyl N,N-dimethylcarbamate: Similar structure but lacks the sulfonyl and acetyl groups.
4-methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the carbamate and acetyl groups.
Uniqueness
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate is unique due to the presence of both sulfonyl and acetyl groups in its structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[2,6-dimethyl-4-[2-(4-methylphenyl)sulfonylacetyl]phenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-13-6-8-17(9-7-13)27(24,25)12-18(22)16-10-14(2)19(15(3)11-16)26-20(23)21(4)5/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSOHVUXUFDJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C(=C2)C)OC(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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